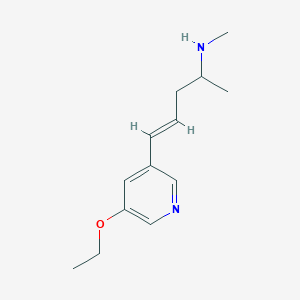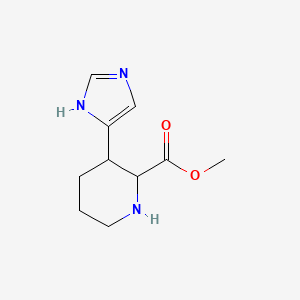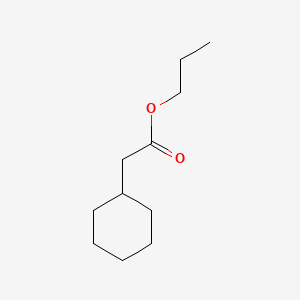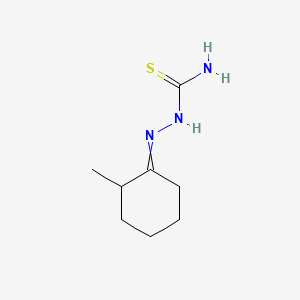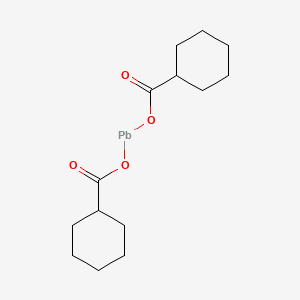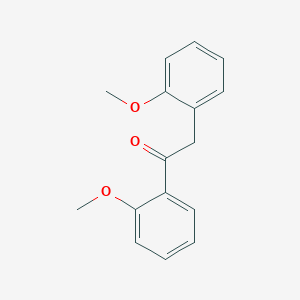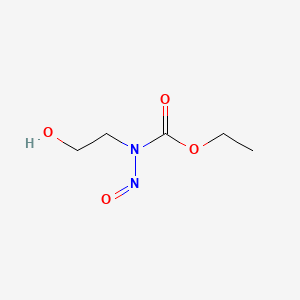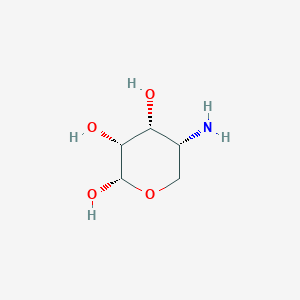![molecular formula C10H14O2 B13793848 3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one](/img/structure/B13793848.png)
3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one with suitable reagents . Industrial production methods often involve the extraction of umbellulone from natural sources, such as the essential oils of Umbellularia californica .
Analyse Des Réactions Chimiques
3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of umbellulone can lead to the formation of corresponding carboxylic acids .
Applications De Recherche Scientifique
3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one has several scientific research applications. In chemistry, it is used as a precursor for the synthesis of various organic compounds . In biology and medicine, umbellulone exhibits antimicrobial activity and is studied for its potential therapeutic applications . It is also used in the industry for the production of fragrances and flavors due to its unique aroma .
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one involves its interaction with molecular targets and pathways. Umbellulone is known to influence the trigeminovascular system, which is associated with headache induction . It is hypothesized to activate the TRPA1 receptor, leading to the release of neuropeptides and subsequent headache symptoms .
Comparaison Avec Des Composés Similaires
3-Hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
3-hydroxy-4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-one |
InChI |
InChI=1S/C10H14O2/c1-5(2)10-4-7(10)6(3)8(11)9(10)12/h5,7,11H,4H2,1-3H3 |
Clé InChI |
BQLGTGPKWAIGFH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2(C1C2)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methylpyrido[1,2-a]benzimidazol-8-ol](/img/structure/B13793766.png)
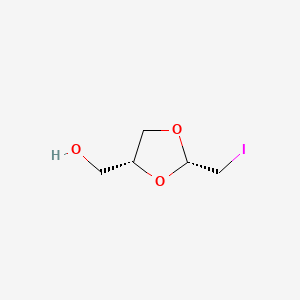
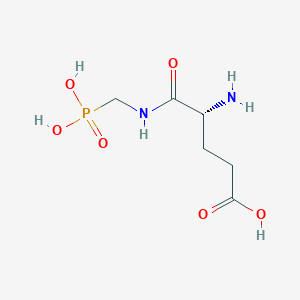
![Benzoic acid, 2-[(3,5,5-trimethylhexylidene)amino]-, methyl ester](/img/structure/B13793779.png)
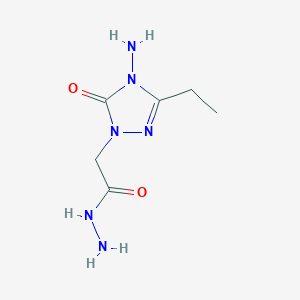
![2-Naphthalenecarboxamide, N-(2,5-dimethoxyphenyl)-3-hydroxy-4-[(2-methoxyphenyl)azo]-](/img/structure/B13793787.png)
